molecular formula C16H14BrN5O3S B253637 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide

5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide

Cat. No. B253637
M. Wt: 436.3 g/mol
InChI Key: LIKVDSJBDOZMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide, also known as BEMO, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BEMO belongs to the class of oxadiazole-containing compounds, which have been found to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide is not fully understood. However, studies have suggested that 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. Additionally, 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has been found to inhibit the activity of HIV integrase, an enzyme required for the integration of the viral DNA into the host cell genome.
Biochemical and Physiological Effects:
5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide can induce oxidative stress, which leads to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway plays a critical role in the regulation of cellular antioxidant defense mechanisms. 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide in lab experiments is its potent anticancer activity against different cancer cell lines. 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has also been found to exhibit antiviral and antibacterial activity, which makes it a promising therapeutic agent for the treatment of viral and bacterial infections. However, one of the limitations of using 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide. One of the directions is to investigate the structure-activity relationship (SAR) of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide and its analogs to identify more potent compounds with improved pharmacological properties. Another direction is to investigate the in vivo efficacy of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide in animal models of cancer, viral, and bacterial infections. Moreover, the potential use of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide in combination therapy with other anticancer, antiviral, and antibacterial agents should be explored. Finally, the development of novel drug delivery systems for 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide may improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide involves a multistep process that starts with the reaction of 4-methoxyphenylhydrazine with ethyl 2-bromoacetate to form 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetic acid ethyl ester. This intermediate is then reacted with thioacetic acid to produce 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)thioacetic acid ethyl ester. The final step involves the reaction of the thioester with 5-bromo-2-chloropyrimidine-4-carboxamide to form 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide.

Scientific Research Applications

5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has been found to exhibit promising results in various scientific research applications. Studies have shown that 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has potent anticancer activity against different cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has also been found to exhibit antiviral activity against the herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) and the human immunodeficiency virus (HIV). Moreover, 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has been found to possess antibacterial activity against both gram-positive and gram-negative bacteria.

properties

Product Name

5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide

Molecular Formula

C16H14BrN5O3S

Molecular Weight

436.3 g/mol

IUPAC Name

5-bromo-2-ethylsulfanyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C16H14BrN5O3S/c1-3-26-16-18-8-11(17)13(19-16)15(23)20-14-12(21-25-22-14)9-4-6-10(24-2)7-5-9/h4-8H,3H2,1-2H3,(H,20,22,23)

InChI Key

LIKVDSJBDOZMNI-UHFFFAOYSA-N

SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC)Br

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.